molecular formula C6H5F2NS2 B2614595 2-(Difluoromethyl)thiophene-3-carbothioamide CAS No. 2243507-73-3

2-(Difluoromethyl)thiophene-3-carbothioamide

Cat. No.: B2614595
CAS No.: 2243507-73-3
M. Wt: 193.23
InChI Key: IOGRVPWJKZYPLC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)thiophene-3-carbothioamide is a synthetic organic compound designed for research and development applications. It features a thiophene ring substituted with a difluoromethyl group and a carbothioamide functional group, a scaffold recognized in medicinal chemistry for its potential in developing novel bioactive molecules . Thiophene derivatives are extensively investigated in pharmaceutical research for their versatile pharmacological properties, particularly as core structures in anticancer agent discovery . Compounds based on the thiophene carboxamide scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines in scientific studies. Research on similar structures has shown mechanisms of action that include the activation of caspase 3/7, induction of mitochondrial depolarization, and modulation of reactive oxygen species (ROS) production, indicating the potential of this chemical class to induce apoptosis in malignant cells . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

2-(difluoromethyl)thiophene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS2/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGRVPWJKZYPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=S)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)thiophene-3-carbothioamide typically involves the introduction of the difluoromethyl group and the carbothioamide group onto a thiophene ring. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)thiophene-3-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbothioamide group can be reduced to form thiol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most promising applications of 2-(Difluoromethyl)thiophene-3-carbothioamide is in the field of cancer treatment. Research indicates that compounds containing thiophene moieties can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives of thiophene compounds exhibited significant antitumor activity against human tumor cells, with mechanisms involving the inhibition of mitosis and cellular proliferation pathways mediated by polo-like kinase (PLK) .

Inhibition of Specific Enzymes
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has shown potential as an inhibitor of certain proteases involved in cancer progression, which could lead to the development of novel therapeutic agents targeting these enzymes .

Mechanistic Insights
The biological activity of this compound can be attributed to its structural features. The difluoromethyl group enhances lipophilicity, facilitating better interaction with biological membranes and increasing bioavailability. Additionally, the thiophene ring system contributes to its ability to engage in π-π stacking interactions with target biomolecules, enhancing binding affinity .

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound derivatives can significantly reduce cell viability compared to control groups, indicating their potential as anticancer agents.
  • Enzyme Inhibition Assays : The compound has been subjected to enzyme inhibition assays where it demonstrated competitive inhibition against specific cancer-related enzymes, suggesting a viable pathway for drug development .

Synthetic Chemistry Applications

Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .

Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its incorporation into polymer matrices has been shown to enhance charge transport properties .

Data Summary

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer agentSignificant cell viability reduction in tumor cells
Enzyme InhibitionTargeting proteasesCompetitive inhibition observed
Synthetic ChemistryBuilding block for complex moleculesVersatile reactivity enabling diverse syntheses
Material ScienceOrganic semiconductor developmentEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)thiophene-3-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Below is a detailed comparison of 2-(difluoromethyl)thiophene-3-carbothioamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities Fluorine Content References
This compound C₆H₅F₂NS₂ 193.24 -CF₂H, -C(=S)NH₂ (thioamide) Under investigation 2 F atoms
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₆H₁₆FN₂OS 309.38 -NH₂, -F (phenyl), -C(=O)NH₂ (carboxamide) Antibacterial, anticancer 1 F atom
A.3.29 (Patent Compound) C₂₀H₁₅ClF₅N₃O₂ 465.80 -CF₂H (pyrazole), -C(=O)NH₂ Fungicidal (complex II inhibitor) 5 F atoms
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide C₁₅H₁₁Cl₂NOS 324.22 -C(=S)NH₂ (thioamide), -Cl Antifungal, antibacterial None
Key Observations:

Fluorination Impact: The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated thioamides like (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide . The patent compound A.3.29 contains five fluorine atoms, which likely improve its fungicidal potency through increased lipophilicity and target binding .

Thioamide vs. However, carboxamides (e.g., the compound in ) are more common in drug design due to synthetic accessibility.

Thiophene Core Modifications :

  • The tetrahydrobenzothiophene scaffold in the compound from adds rigidity, which may improve binding affinity but reduces solubility compared to the simpler thiophene ring in the target compound.

Biological Activity

2-(Difluoromethyl)thiophene-3-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅F₂NS₂
  • Molecular Weight : 193.24 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring substituted with a difluoromethyl group and a carbothioamide moiety, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity by facilitating strong hydrogen bonds and hydrophobic interactions. The thiophene ring can engage in π-π stacking interactions with aromatic residues in target proteins, further stabilizing the binding process.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi40 µg/mL
K. pneumoniae50 µg/mL

The compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been evaluated for its anticancer potential across various cancer cell lines. Notably, it showed significant cytotoxicity against:

Cell LineIC₅₀ (µM)
MCF-72.96
HepG29.71
HCT-1167.36
PC312.41

Studies revealed that treatment with this compound resulted in apoptosis induction and cell cycle arrest in the S phase, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibited anti-inflammatory effects in various assays, demonstrating inhibition of inflammatory cytokines and protein denaturation comparable to standard anti-inflammatory drugs .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of thiourea, including this compound, highlighted its superior antibacterial activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Models : In a comparative study involving multiple cancer cell lines, the compound was shown to have a lower IC₅₀ value than many known chemotherapeutics, indicating its efficacy and supporting further investigation into its mechanism of action and therapeutic applications .

Q & A

Q. What are the common synthetic routes for 2-(difluoromethyl)thiophene-3-carbothioamide, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using difluorocarbene precursors or fluorination of thiophene intermediates. For example, difluorocarbene-triggered cyclization (e.g., using CsF in DMF) enables selective incorporation of the difluoromethyl group into the thiophene backbone . Post-synthesis, purity is validated via HPLC (≥98% purity threshold) coupled with mass spectrometry for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical to confirm regioselectivity and absence of byproducts like trifluoromethylated analogs .

Q. What spectroscopic techniques are essential for characterizing the electronic effects of the difluoromethyl group in this compound?

  • Methodological Answer : ¹⁹F NMR is indispensable for probing the electronic environment of the difluoromethyl group, as it reveals deshielding effects caused by adjacent electron-withdrawing groups (e.g., carbothioamide). Infrared (IR) spectroscopy identifies C-F stretching vibrations (~1100–1250 cm⁻¹), while X-ray crystallography provides spatial confirmation of the substituent’s orientation, which impacts intermolecular interactions .

Q. How does the difluoromethyl group influence the compound’s solubility and stability in aqueous media?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability is assessed via accelerated degradation studies (e.g., pH 1–13 buffers at 37°C for 24 hours). LC-MS monitors hydrolysis of the carbothioamide moiety, which is prone to degradation under acidic conditions. Solubility parameters (logP) are calculated using HPLC retention times or computational tools like COSMO-RS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing trifluoromethylation during synthesis?

  • Methodological Answer : Competing trifluoromethylation arises from overfluorination. To suppress this, use milder fluorinating agents (e.g., Selectfluor® instead of SF₄) and lower temperatures (0–25°C). Kinetic monitoring via ¹⁹F NMR identifies intermediate formation, allowing real-time adjustment of reagent stoichiometry. Solvent choice (e.g., DMF vs. THF) also influences selectivity, with polar aprotic solvents favoring difluoromethylation .

Q. What computational strategies predict the impact of the difluoromethyl group on protein-ligand binding in agrochemical targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with targets like fungal succinate dehydrogenase (SDH). The difluoromethyl group’s electronegativity is parameterized using density functional theory (DFT)-derived partial charges. Free-energy perturbation (FEP) calculations quantify binding affinity changes when replacing -CF₃ with -CF₂H, revealing steric and electronic trade-offs .

Q. How should researchers resolve discrepancies in bioactivity data across structural analogs with varying fluorinated substituents?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, compare EC₅₀ values of analogs (e.g., -CF₂H vs. -CF₃) against fungal SDH. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify enthalpy-entropy compensation effects. Conflicting data may arise from off-target effects, so orthogonal assays (e.g., enzymatic inhibition vs. whole-cell efficacy) are recommended .

Q. What strategies mitigate crystallinity issues in formulation studies of this compound?

  • Methodological Answer : Amorphous solid dispersions (ASDs) with polymers like PVP-VA64 improve bioavailability. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) screen for crystalline vs. amorphous phases. Hot-melt extrusion (HME) at 10–20°C above the polymer’s glass transition temperature (Tg) ensures homogeneity. Stability is tested under accelerated ICH conditions (40°C/75% RH) for 3 months .

Key Citations

  • Fluorine’s stereoelectronic effects:
  • Synthesis and fluorination strategies:
  • SDH inhibition and agrochemical analogs:

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